

Spectroscopic Profile of *cis*-1,2-Dibenzoyl ethylene: A Technical Guide

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Compound of Interest

Compound Name: *cis*-1,2-Dibenzoyl ethylene

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This technical guide provides a detailed overview of the spectroscopic data for ***cis*-1,2-Dibenzoyl ethylene**, a key organic compound with applications in research and development. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic properties.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for ***cis*-1,2-Dibenzoyl ethylene**. Due to the limited availability of experimentally derived data in peer-reviewed literature for the *cis*-isomer, some values are estimated based on known spectroscopic principles and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

The ¹H NMR spectrum of ***cis*-1,2-Dibenzoyl ethylene** is characterized by signals from its vinyl and aromatic protons.

Proton Type	Chemical Shift (δ) ppm	Multiplicity	Notes
Vinyl (CH=CH)	7.14	Singlet	The two vinyl protons are chemically equivalent in the cis configuration, resulting in a single peak. ^[1]
Aromatic (C ₆ H ₅)	~7.4-7.8	Multiplet	Estimated based on spectral analysis. The aromatic protons typically appear as a complex multiplet in this region.

¹³C NMR (Carbon-13 NMR):

No experimental ¹³C NMR data for **cis-1,2-Dibenzoylethylene** was found in the surveyed literature. The following are predicted chemical shifts based on the functional groups present in the molecule.

Carbon Type	Predicted Chemical Shift (δ) ppm	Notes
Carbonyl (C=O)	190-200	Ketonic carbonyl carbons are typically found in this downfield region.
Vinylic (C=C)	130-140	The sp^2 hybridized carbons of the double bond.
Aromatic (C ₆ H ₅)	125-135	Aromatic carbons typically resonate in this range. Multiple peaks are expected due to the different chemical environments of the ipso, ortho, meta, and para carbons.

Infrared (IR) Spectroscopy

Specific experimental IR data for **cis-1,2-Dibenzoyl ethylene** is not readily available. The table below lists the expected characteristic absorption bands based on the functional groups in the molecule.

Functional Group	Expected Absorption Range (cm ⁻¹)	Vibration Mode
C=O (Carbonyl)	1650-1680	Stretching
C=C (Alkene)	1610-1640	Stretching
C-H (Aromatic)	3000-3100	Stretching
C-H (Vinylic)	3010-3040	Stretching
C-H (Aromatic)	690-900	Out-of-plane bending

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of **cis-1,2-Dibenzoyl ethylene** is expected to show absorption bands corresponding to π - π^* transitions within the conjugated system.

Parameter	Value	Solvent
λ_{max}	~260 nm	Ethanol

Experimental Protocols

The following sections detail generalized experimental methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation: A sample of **cis-1,2-Dibenzoyl ethylene** (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube. The choice of solvent is critical to avoid interfering signals from the solvent itself. Tetramethylsilane (TMS) is commonly added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).

Data Acquisition: The NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 300 MHz or higher). For ^1H NMR, standard acquisition parameters are used. For ^{13}C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each unique carbon atom.

IR Spectroscopy

Sample Preparation (Solid): As **cis-1,2-Dibenzoyl ethylene** is a solid at room temperature, several methods can be employed for IR analysis:

- **KBr Pellet:** A small amount of the sample is finely ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.
- **Nujol Mull:** The sample is ground to a fine paste with a mulling agent (e.g., Nujol, a mineral oil). This paste is then placed between two salt plates (e.g., NaCl or KBr).
- **Attenuated Total Reflectance (ATR):** A small amount of the solid sample is placed directly onto the ATR crystal.

Data Acquisition: The prepared sample is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded. A background spectrum of the empty sample holder (or the salt

plates and mulling agent) is typically run first and subtracted from the sample spectrum.

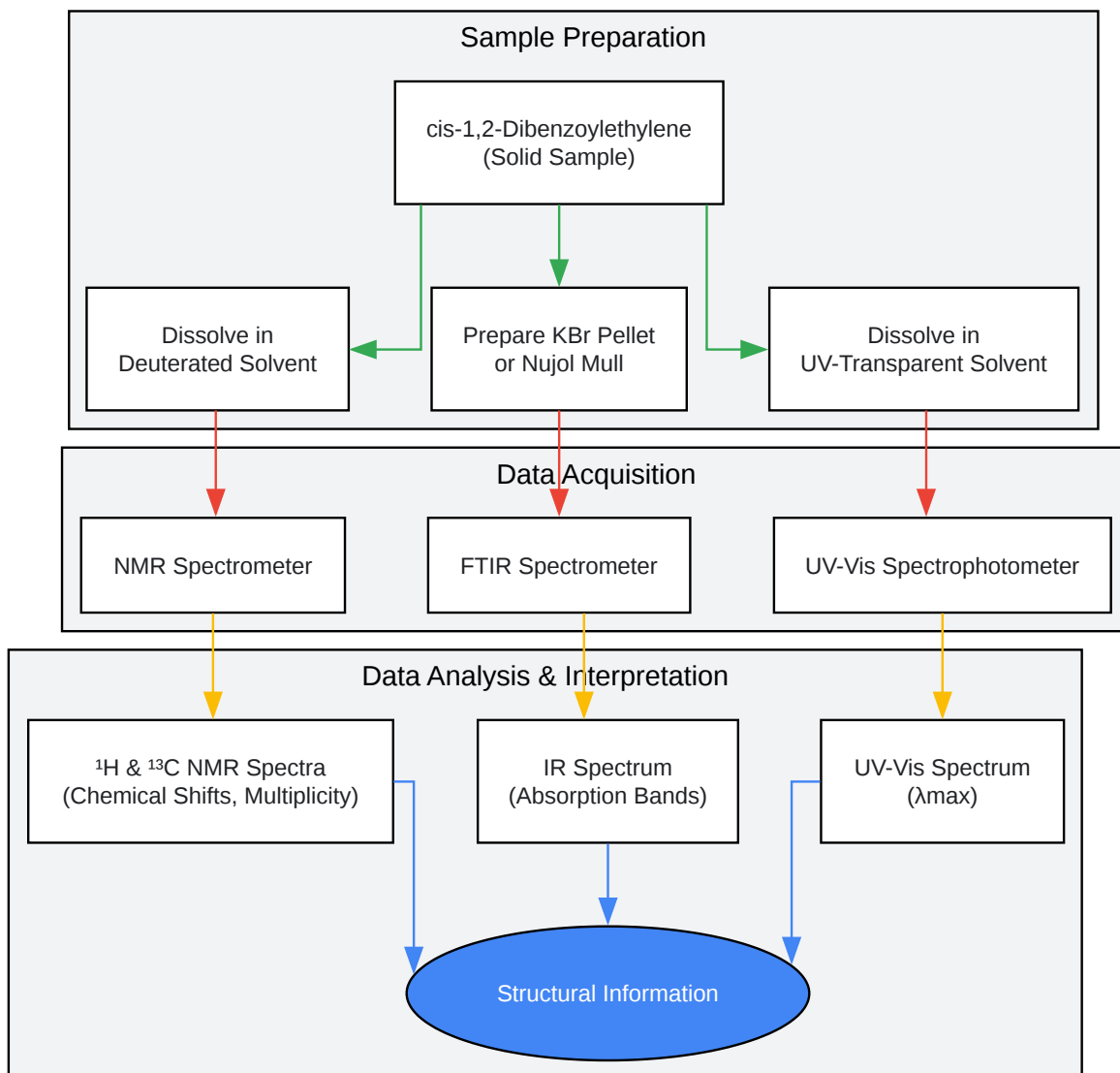
UV-Vis Spectroscopy

Sample Preparation: A dilute solution of **cis-1,2-Dibenzoyl ethylene** is prepared in a UV-transparent solvent, such as ethanol or cyclohexane. The concentration is adjusted to ensure that the absorbance falls within the linear range of the instrument (typically between 0.1 and 1.0).

Data Acquisition: The sample solution is placed in a quartz cuvette. A reference cuvette containing the pure solvent is also prepared. The UV-Vis spectrum is recorded on a double-beam spectrophotometer, which measures the absorbance of the sample as a function of wavelength. The instrument automatically subtracts the absorbance of the solvent.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **cis-1,2-Dibenzoyl ethylene**.

Spectroscopic Analysis Workflow for *cis*-1,2-Dibenzoyl ethylene

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Caption: Workflow for spectroscopic analysis of ***cis*-1,2-Dibenzoyl ethylene**.

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References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Spectroscopic Profile of cis-1,2-Dibenzoyl ethylene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14747115#spectroscopic-data-for-cis-1-2-dibenzoyl ethylene-nmr-ir-uv-vis]

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